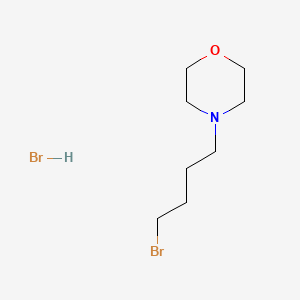

4-(4-Bromobutyl)morpholine hydrobromide

Beschreibung

The exact mass of the compound 4-(4-Bromobutyl)morpholine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Bromobutyl)morpholine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromobutyl)morpholine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(4-bromobutyl)morpholine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO.BrH/c9-3-1-2-4-10-5-7-11-8-6-10;/h1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJZEEFMNOLWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803587-12-3 | |

| Record name | 4-(4-bromobutyl)morpholine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Bromobutyl)morpholine hydrobromide CAS number and properties

An In-depth Technical Guide to 4-(4-Bromobutyl)morpholine Hydrobromide

Abstract: This technical guide provides a comprehensive overview of 4-(4-Bromobutyl)morpholine hydrobromide (CAS No: 1803587-12-3), a key intermediate in pharmaceutical and materials science research. The document details its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. Methodologies for its synthesis and characterization are presented, alongside critical safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who utilize morpholine-containing building blocks in their work.

Chemical Identity and Physicochemical Properties

4-(4-Bromobutyl)morpholine hydrobromide is a quaternary ammonium salt that features a morpholine ring N-substituted with a 4-bromobutyl chain.[1] The hydrobromide salt form generally enhances the compound's stability and solubility in aqueous media, making it highly suitable for a variety of applications in biochemistry and pharmacology.[1] The presence of the reactive bromobutyl group makes it a versatile reagent for nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties of 4-(4-Bromobutyl)morpholine Hydrobromide

| Property | Value | Source(s) |

| CAS Number | 1803587-12-3 | [1][2][3] |

| Molecular Formula | C₈H₁₇Br₂NO | [1][3] |

| Molecular Weight | 303.03 g/mol | [1][3] |

| IUPAC Name | 4-(4-bromobutyl)morpholine; hydrobromide | [1] |

| InChI Key | XKJZEEFMNOLWDM-UHFFFAOYSA-N | [1] |

| Appearance | White to yellow or pink solid (Typical for related compounds) | |

| Solubility | The hydrobromide form enhances solubility.[1] | |

| Stability | The hydrobromide form enhances stability.[1] |

Synthesis and Spectroscopic Characterization

The synthesis of N-substituted morpholines is a foundational practice in medicinal chemistry.[4] The morpholine moiety is a well-regarded pharmacophore known to impart favorable physicochemical properties, such as improved metabolic stability and solubility, to drug candidates.[4][5]

Synthetic Route

The most common synthesis of 4-(4-Bromobutyl)morpholine hydrobromide proceeds via a classical nucleophilic substitution reaction.[1] In this process, the secondary amine of the morpholine ring acts as the nucleophile, attacking the electrophilic carbon of 1,4-dibromobutane.[1][4]

Caption: General workflow for the synthesis of 4-(4-Bromobutyl)morpholine HBr.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve morpholine (1.0 equivalent) and 1,4-dibromobutane (1.2 equivalents) in a suitable solvent such as acetonitrile or ethanol.[1]

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The hydrobromide salt may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final, purified 4-(4-Bromobutyl)morpholine hydrobromide.

-

Characterization: Confirm the identity and purity of the synthesized compound using standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Reactivity and Applications in Organic Synthesis

The chemical utility of 4-(4-Bromobutyl)morpholine hydrobromide is primarily dictated by the reactivity of its terminal bromine atom.[1] The bromobutyl group is an excellent leaving group in nucleophilic substitution reactions, making the compound a valuable alkylating agent.[1]

This reactivity allows it to serve as a versatile building block for introducing the morpholinobutyl moiety into more complex molecular architectures.[1] This is a common strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic profile.

Caption: Reactivity of 4-(4-Bromobutyl)morpholine via nucleophilic substitution.

Applications in Drug Discovery and Development

The morpholine heterocycle is a privileged scaffold in modern drug discovery, appearing in numerous approved and experimental drugs.[6][7] It is often incorporated to enhance potency, modulate PK/PD properties, or act as a scaffold to correctly orient other functional groups.[7]

4-(4-Bromobutyl)morpholine hydrobromide serves as a key intermediate for synthesizing compounds targeting a range of biological systems:

-

Enzyme Inhibition: The compound has been investigated for its potential as an enzyme inhibitor.[1] Its reactive handle allows for covalent modification of active sites in target biomolecules.[1]

-

CNS Drug Discovery: Aryl-morpholine structures are known to interact with targets like the PI3K kinase family, and the morpholine ring can improve a compound's ability to cross the blood-brain barrier.[7]

-

General Pharmaceutical Development: It is used as a reference compound in drug testing and as a building block for creating diverse chemical libraries for screening.[1] The morpholine group can be a key pharmacophore for improving a molecule's drug-like properties.[4]

Safety and Handling

As with any laboratory chemical, 4-(4-Bromobutyl)morpholine hydrobromide must be handled with appropriate care. The available safety data indicates several hazards.[2]

Table 2: GHS Hazard Information

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [2] |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8]

-

Storage: Store in a tightly closed container in a cool, dry place.[8]

-

First Aid:

Analytical Methodologies

To ensure the quality and purity of 4-(4-Bromobutyl)morpholine hydrobromide and to quantify it in subsequent reaction mixtures or final products, robust analytical methods are essential.

-

Purity Assessment: Elemental analysis can be used to confirm the empirical formula, while Thermogravimetric Analysis (TGA) can determine thermal stability.[1]

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the molecular structure of the synthesized compound.[5]

-

Quantification: For quantifying morpholine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.[11] GC-MS often provides high sensitivity, sometimes requiring derivatization to improve volatility.[11][12]

Conclusion

4-(4-Bromobutyl)morpholine hydrobromide is a highly valuable and versatile chemical intermediate. Its well-defined reactivity, combined with the beneficial properties imparted by the morpholine ring, establishes its importance as a building block in the synthesis of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.

References

- Chemical Label for 4-(4-bromobutyl)morpholine hydrobromide. (n.d.).

-

4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

4-(2-Bromoethyl)morpholine hydrobromide | C6H13Br2NO | CID 21509544. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Morpholines. Synthesis and Biological Activity. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 42802-94-8. (n.d.). XiXisys. Retrieved January 19, 2026, from [Link]

-

4-(4-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 51063918. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2019). PMC - NIH. Retrieved January 19, 2026, from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). PMC - NIH. Retrieved January 19, 2026, from [Link]

-

Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemical-label.com [chemical-label.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(4-Bromobutyl)morpholine Hydrobromide from Morpholine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-bromobutyl)morpholine hydrobromide, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via the nucleophilic substitution of 1,4-dibromobutane with morpholine. This document details the underlying reaction mechanism, strategies for controlling selectivity, a representative experimental protocol, and methods for purification and characterization. Emphasis is placed on the causal relationships behind experimental choices to ensure both reproducibility and a deep understanding of the process. Safety protocols for all reagents are thoroughly addressed. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of N-Alkylmorpholines

Morpholine is a heterocyclic compound featuring both amine and ether functional groups, a combination that imparts desirable physicochemical properties to molecules in which it is incorporated.[1] N-substituted morpholines are a prominent class of compounds in medicinal chemistry, often considered a "privileged structure" due to their frequent appearance in biologically active compounds and approved pharmaceuticals.[2][3] The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a key pharmacophore for interaction with biological targets.[2][4]

The target compound, 4-(4-bromobutyl)morpholine hydrobromide (CAS 1803587-12-3), serves as a versatile bifunctional intermediate.[5] The morpholine ring provides a polar, basic head, while the bromobutyl chain offers a reactive site for further nucleophilic substitution, making it an ideal building block for constructing more complex molecules.[5] The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in various applications, from the development of enzyme inhibitors to the synthesis of specialty polymers.[5]

Reaction Mechanism and Strategic Considerations

The synthesis of 4-(4-bromobutyl)morpholine proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) reaction. The secondary amine of the morpholine ring acts as the nucleophile, attacking one of the electrophilic methylene carbons of 1,4-dibromobutane and displacing a bromide ion as the leaving group.

The Primary Sₙ2 Reaction

The core of the synthesis is the N-alkylation of morpholine.[6] The lone pair of electrons on the nitrogen atom initiates the attack on a terminal carbon of 1,4-dibromobutane. This concerted mechanism involves a transition state where the N-C bond is forming concurrently with the C-Br bond breaking.

Experimental Protocol

Disclaimer: The following is a representative protocol based on established procedures for the N-alkylation of morpholine. [7]Researchers should perform their own risk assessment and optimization.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity | Role |

| Morpholine | C₄H₉NO | 87.12 | 1.0 | e.g., 8.71 g | Nucleophile |

| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | 4.0 | e.g., 86.36 g | Electrophile |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | - | e.g., 250 mL | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | Anti-solvent |

| Hydrobromic Acid (48% aq. or in Acetic Acid) | HBr | 80.91 | ~1.0 | As needed | Acid for Salt Formation |

Synthesis Workflow

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq) and anhydrous acetonitrile. Stir the solution at room temperature.

-

Addition of Electrophile: Slowly add 1,4-dibromobutane (4.0 eq) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a rotary evaporator and remove the solvent and excess 1,4-dibromobutane under reduced pressure.

-

Purification of Free Base: The resulting crude oil, 4-(4-bromobutyl)morpholine, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes if necessary.

-

Hydrobromide Salt Formation: Dissolve the purified free base in a suitable solvent in which the hydrobromide salt is insoluble, such as diethyl ether. While stirring vigorously, add a stoichiometric amount (~1.0 eq) of hydrobromic acid (e.g., 48% aqueous solution or a solution in acetic acid) dropwise. [8]The hydrobromide salt will precipitate as a solid. Alternative methods include dissolving the free base in an alcohol like isopropanol and bubbling with anhydrous HBr gas. [4][9]7. Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material or impurities. Dry the product under vacuum to yield 4-(4-bromobutyl)morpholine hydrobromide as a solid.

Safety and Handling

Proper personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory at all times. All procedures should be conducted within a certified chemical fume hood.

| Compound | Hazard Statements | Precautionary Measures |

| Morpholine | Flammable liquid and vapor. Toxic if in contact with skin or inhaled. Causes severe skin burns and eye damage. [4][10][11] | Keep away from heat/sparks/open flames. Do not breathe vapors. Wear protective gloves/clothing/eye protection. In case of contact, rinse immediately and seek medical attention. [5][12] |

| 1,4-Dibromobutane | Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | Avoid breathing vapors. Use only in a well-ventilated area. Wear protective gloves/eye protection. If swallowed, immediately call a poison center or doctor. |

Characterization of the Final Product

The identity and purity of the synthesized 4-(4-bromobutyl)morpholine hydrobromide should be confirmed using standard spectroscopic and analytical methods.

-

Appearance: White to off-white solid.

-

Molecular Formula: C₈H₁₇Br₂NO

-

Molecular Weight: 303.03 g/mol [11]

NMR Spectroscopy

-

¹H NMR (predicted):

-

δ ~4.0 ppm (m, 4H): Methylene protons adjacent to the morpholine oxygen (-O-CH ₂-).

-

δ ~3.4-3.6 ppm (m, 6H): Methylene protons adjacent to the protonated nitrogen (-N⁺H -CH ₂-) and the terminal bromo-methylene (-CH ₂-Br).

-

δ ~2.0-2.2 ppm (m, 4H): Internal methylene protons of the butyl chain (-CH₂-CH ₂-CH ₂-CH₂-).

-

-

¹³C NMR (predicted):

-

δ ~65 ppm: Carbons adjacent to the morpholine oxygen (C H₂-O).

-

δ ~55 ppm: Carbons adjacent to the protonated nitrogen (C H₂-N⁺H-).

-

δ ~53 ppm: Carbon of the butyl chain attached to the nitrogen (-N⁺H-C H₂-).

-

δ ~33 ppm: Carbon bearing the bromine (C H₂-Br).

-

δ ~25-28 ppm: Internal carbons of the butyl chain.

-

Conclusion and Applications

The synthesis of 4-(4-bromobutyl)morpholine hydrobromide via Sₙ2 alkylation of morpholine with 1,4-dibromobutane is a robust and scalable process. The primary challenges—selectivity and purification—can be effectively managed through stoichiometric control of the reagents and standard purification techniques. The final conversion to the hydrobromide salt provides a stable, solid product suitable for further synthetic applications.

This key intermediate is valuable for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutics where the morpholine moiety can confer advantageous pharmacokinetic properties. Its bifunctional nature allows it to act as a linker, connecting the morpholine pharmacophore to other fragments of interest in drug discovery programs.

References

-

Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved January 19, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved January 19, 2026, from [Link]

-

Reddit. (2022, September 11). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? r/chemistry. Retrieved January 19, 2026, from [Link]

- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

-

Utility of the alkylation process a, Derivatizations of morpholine... [Diagram]. (n.d.). In ResearchGate. Retrieved January 19, 2026, from [Link]

-

Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. [Diagram]. (n.d.). In ResearchGate. Retrieved January 19, 2026, from [Link]

- G.B. Patent No. WO2008000418A2. (2008). New method for salt preparation. Google Patents.

- Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

- Cignarella, G., Barlocco, D., & Villa, S. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 23(6), 1435.

- U.S. Patent No. 4,739,051. (1988). Preparation of morpholine. Google Patents.

- U.S. Patent No. 4,647,663. (1987). Synthesis of morpholine. Google Patents.

-

Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved January 19, 2026, from [Link]

- Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.

- Chinese Patent No. CN109651286B. (2020). High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one. Google Patents.

- U.S. Patent No. 2,835,669. (1958). Process for the production of substituted morpholines. Google Patents.

- Stewart, J. M., & Young, J. D. (1982). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. Analytical Biochemistry, 126(1), 194-196.

- European Patent No. EP2560964A1. (2013). Process for preparing 4-(4-aminophenyl)morpholin-3-one. Google Patents.

- Grignard, B., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 6(4), 3045–3055.

-

Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved January 19, 2026, from [Link]

-

Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved January 19, 2026, from [Link]

-

ATB (Automated Topology Builder). (n.d.). Morpholine | C4H9NO | MD Topology | NMR | X-Ray. Retrieved January 19, 2026, from [Link]

- Kizilcan, N., & Gündüz, G. (2013). Synthesis of 4-acryloylmorpholine-based hydrogels and investigation of their drug release behaviors. Polímeros, 23(3), 325-331.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US20060205944A1 - Preparation of acid addition salts of amine bases by solid phase-gas phase reactions - Google Patents [patents.google.com]

- 5. 4-(4-Bromobutyl)morpholine hydrobromide | 1803587-12-3 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-(4-Bromobutyl)morpholine hydrobromide - CAS:1803587-12-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 8. reddit.com [reddit.com]

- 9. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. 4-(4-Bromobutyl)morpholine Hydrobromide | 1803587-12-3 [amp.chemicalbook.com]

- 11. 4-(4-Bromobutyl)morpholine Hydrobromide | CymitQuimica [cymitquimica.com]

- 12. ivychem.com [ivychem.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-(4-Bromobutyl)morpholine Hydrobromide

Foreword: From Synthesis to Solution

In the realm of drug discovery and synthetic chemistry, 4-(4-Bromobutyl)morpholine hydrobromide stands as a versatile intermediate. Its bifunctional nature, incorporating a reactive bromobutyl group and a polar morpholine moiety, makes it a valuable building block for a diverse array of more complex molecules. However, the successful application of this reagent is fundamentally governed by its behavior in solution. As a hydrobromide salt, its solubility profile is a delicate interplay of ionic character and organic structure. This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for understanding and determining the solubility of 4-(4-Bromobutyl)morpholine hydrobromide in organic solvents, empowering researchers to make informed decisions in their experimental designs.

Molecular Architecture and its Influence on Solubility

4-(4-Bromobutyl)morpholine hydrobromide (C₈H₁₇Br₂NO, M.W. 303.04 g/mol ) is the salt formed from the reaction of the tertiary amine 4-(4-bromobutyl)morpholine with hydrobromic acid.[1] This seemingly simple acid-base reaction profoundly alters the molecule's physicochemical properties, most notably its solubility.

The free base is a moderately lipophilic molecule, a characteristic suggested by its calculated LogP value.[1] The presence of the morpholine ring, with its ether and amine functionalities, imparts some polar character. However, the four-carbon alkyl chain and the terminal bromine atom contribute to its nonpolar nature.

The transformation to the hydrobromide salt introduces a positive charge on the morpholine nitrogen and a bromide counter-ion. This ionic character significantly increases its polarity. Consequently, a notable increase in aqueous solubility is expected compared to the free base.[1] Conversely, this heightened polarity generally leads to lower solubility in nonpolar organic solvents.[2] The solubility in any given organic solvent will, therefore, depend on the solvent's ability to effectively solvate both the charged morpholinium cation and the bromide anion, while also interacting favorably with the nonpolar butyl chain.

The principle of "like dissolves like" is a foundational concept here. Polar solvents, particularly those capable of hydrogen bonding, are more likely to be effective solvents for this salt. The longer butyl chain, when compared to shorter-chain analogs like 4-(2-bromoethyl)morpholine hydrobromide, increases the nonpolar character of the molecule, which may lead to a comparatively lower solubility in highly polar solvents.[1]

A Predictive Framework for Solvent Selection

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | These solvents have high dielectric constants and are hydrogen bond donors and acceptors, effectively solvating both the cation and anion of the salt. The synthesis of this compound is often carried out in ethanol.[1] |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to Low | These solvents have high dielectric constants and can solvate the cation well, but are less effective at solvating the bromide anion compared to protic solvents. Acetonitrile is a known solvent for the synthesis reaction.[1] |

| Chlorinated | Dichloromethane (DCM) | Low to Very Low | While moderately polar, the ability of DCM to solvate the ionic components of the salt is limited, though it may interact with the organic portions of the molecule. |

| Ethers | Diethyl Ether, THF | Very Low to Insoluble | These solvents have low polarity and are poor at solvating ionic species.[2] |

| Hydrocarbons | Hexane, Toluene | Insoluble | These nonpolar solvents lack the ability to form significant favorable interactions with the highly polar salt. |

A Validated Protocol for Experimental Solubility Determination

The following protocol provides a robust, step-by-step methodology for determining the qualitative and semi-quantitative solubility of 4-(4-Bromobutyl)morpholine hydrobromide. This procedure is designed to be self-validating by incorporating clear observational endpoints.

Materials and Equipment

-

4-(4-Bromobutyl)morpholine hydrobromide

-

Selected organic solvents (analytical grade)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Analytical balance

-

Graduated pipettes or micropipettes

-

Temperature-controlled water bath or heating block (optional)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves

Experimental Workflow

The logical flow of the experimental procedure is outlined below. This workflow ensures a systematic approach to solubility determination, starting with a qualitative assessment and moving towards a more quantitative understanding.

Caption: Experimental workflow for determining the solubility of 4-(4-Bromobutyl)morpholine hydrobromide.

Step-by-Step Procedure

-

Preparation: Accurately weigh approximately 25 mg of 4-(4-Bromobutyl)morpholine hydrobromide into a clean, dry test tube.

-

Initial Solvent Addition: Add 0.5 mL of the chosen organic solvent to the test tube.

-

Mixing: Cap the test tube and vortex vigorously for 2 minutes at room temperature.

-

Initial Observation: Visually inspect the mixture. If the solid has completely dissolved, the compound is classified as "soluble" in that solvent at a concentration of approximately 50 mg/mL.

-

Incremental Solvent Addition: If the solid has not completely dissolved, add another 0.5 mL of the solvent (for a total of 1.0 mL).

-

Repeat Mixing and Observation: Vortex again for 2 minutes and observe. If the solid is now fully dissolved, the compound is soluble at approximately 25 mg/mL.

-

Further Increments: Continue adding the solvent in 1.0 mL increments, followed by vortexing, up to a total volume of 3.0 mL. Note the volume at which complete dissolution occurs.

-

Classification:

-

Soluble: Complete dissolution in ≤ 1.0 mL.

-

Sparingly Soluble: Complete dissolution between 1.0 mL and 3.0 mL.

-

Insoluble: Incomplete dissolution after the addition of 3.0 mL of solvent.

-

-

Effect of Temperature (Optional): For solvents in which the compound is sparingly soluble or insoluble at room temperature, the test tube can be gently warmed in a water bath (e.g., to 40-50 °C) to observe if solubility increases with temperature. This is indicative of an endothermic dissolution process.[3]

Safety and Handling

4-(4-Bromobutyl)morpholine hydrobromide is a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Conclusion: A Practical Path Forward

The solubility of 4-(4-Bromobutyl)morpholine hydrobromide is a critical parameter that dictates its utility in synthetic and medicinal chemistry. While a comprehensive, publicly available dataset of its solubility in various organic solvents is lacking, a strong understanding of its molecular structure and the principles of intermolecular forces allows for rational prediction of its solubility behavior. As an ionic salt with a significant organic component, it is expected to be most soluble in polar protic solvents and least soluble in nonpolar hydrocarbon solvents. The detailed experimental protocol provided in this guide offers a reliable method for researchers to determine the solubility profile in their solvents of interest, enabling optimized reaction conditions, effective purification strategies, and successful advancement of their research objectives.

References

-

Experiment 1 Determination of Solubility Class. (n.d.). Retrieved January 19, 2026, from [Link]

-

Why amine salts are soluble in water? - Chemistry Stack Exchange. (2016, December 22). Retrieved January 19, 2026, from [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022, May 17). Crystal Growth & Design. Retrieved January 19, 2026, from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). Nature Communications. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry: Introduction to Solubility | SALTISE. (2021, March 22). Retrieved January 19, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 19, 2026, from [Link]

-

Factors Affecting Solubility - YouTube. (2010, May 5). Retrieved January 19, 2026, from [Link]

Sources

Spectral Analysis of 4-(4-Bromobutyl)morpholine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the expected spectral data for 4-(4-Bromobutyl)morpholine hydrobromide (C₈H₁₇Br₂NO), a compound of interest in synthetic organic chemistry and drug discovery.[1] As a quaternary ammonium salt, its structure presents unique spectroscopic features that are crucial for its characterization and quality control.[1] This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles and data from analogous structures.

The Structure Under Investigation

4-(4-Bromobutyl)morpholine hydrobromide is comprised of a morpholine ring N-substituted with a four-carbon butyl chain terminating in a bromine atom. The hydrobromide salt form results from the protonation of the morpholine nitrogen.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4-(4-Bromobutyl)morpholine hydrobromide, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals for the protons of the morpholine ring and the bromobutyl chain. The protonation of the nitrogen atom by hydrobromic acid will cause a significant downfield shift of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' (Morpholine, CH₂-N⁺) | ~3.8 - 4.2 | t | 4H |

| H-3', H-5' (Morpholine, CH₂-O) | ~3.6 - 4.0 | t | 4H |

| H-1 (Butyl, N⁺-CH₂) | ~3.3 - 3.6 | t | 2H |

| H-4 (Butyl, CH₂-Br) | ~3.4 | t | 2H |

| H-2, H-3 (Butyl, -CH₂-CH₂-) | ~1.8 - 2.2 | m | 4H |

| N⁺-H | Variable (broad) | s | 1H |

Causality Behind Predicted Shifts:

-

Morpholine Ring Protons: In neutral morpholine, the protons adjacent to the nitrogen (H-2', H-6') and oxygen (H-3', H-5') typically appear at different chemical shifts.[2][3] However, in the hydrobromide salt, the strong electron-withdrawing effect of the positively charged nitrogen will deshield the adjacent protons (H-2', H-6'), causing them to resonate at a lower field.

-

Bromobutyl Chain Protons: The methylene group attached to the bromine (H-4) is expected to be downfield due to the electronegativity of the bromine atom.[4] Similarly, the methylene group attached to the positively charged nitrogen (H-1) will also experience a significant downfield shift. The central methylene groups (H-2, H-3) will appear as a multiplet in the more upfield region.[5]

-

N⁺-H Proton: The proton on the nitrogen will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2', C-6' (Morpholine, C-N⁺) | ~50 - 55 |

| C-3', C-5' (Morpholine, C-O) | ~65 - 70 |

| C-1 (Butyl, N⁺-C) | ~58 - 62 |

| C-4 (Butyl, C-Br) | ~32 - 36 |

| C-2 (Butyl) | ~28 - 32 |

| C-3 (Butyl) | ~23 - 27 |

Causality Behind Predicted Shifts:

-

Morpholine Ring Carbons: The carbons adjacent to the oxygen (C-3', C-5') are expected to be the most downfield due to the high electronegativity of oxygen.[6][7] The carbons next to the protonated nitrogen (C-2', C-6') will also be shifted downfield.

-

Bromobutyl Chain Carbons: The carbon attached to the bromine (C-4) will be significantly downfield compared to a simple alkane chain.[5] The carbon attached to the nitrogen (C-1) will also be downfield. The other two carbons in the chain will have chemical shifts typical for aliphatic carbons.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra for 4-(4-Bromobutyl)morpholine hydrobromide would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts, especially of exchangeable protons like N⁺-H.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional): For unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Diagram: NMR Experimental Workflow

Caption: A generalized workflow for acquiring and analyzing NMR data.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 4-(4-Bromobutyl)morpholine hydrobromide is expected to show characteristic absorption bands for the N⁺-H, C-H, C-O, C-N, and C-Br bonds.

Table 3: Predicted IR Absorption Bands (cm⁻¹)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N⁺-H stretch | 2400 - 2800 | Broad, Strong |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C-O stretch (ether) | 1050 - 1150 | Strong |

| C-N stretch | 1100 - 1300 | Medium |

| C-Br stretch | 500 - 600 | Medium |

Causality Behind Predicted Absorptions:

-

N⁺-H Stretch: The broad and strong absorption in the 2400-2800 cm⁻¹ region is a hallmark of a secondary amine salt.[8]

-

C-H Stretch: The strong bands between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methylene groups in the morpholine ring and the butyl chain.[9][10]

-

C-O Stretch: A strong absorption band is expected for the C-O-C stretching vibration of the ether linkage in the morpholine ring.[11][12]

-

C-N and C-Br Stretches: The C-N and C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained using the KBr (potassium bromide) pellet method or as a mull (e.g., Nujol). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet or the mulling agent is recorded first and then subtracted from the sample spectrum.

Diagram: IR Spectroscopy Workflow

Caption: A simplified workflow for obtaining an FTIR spectrum using the KBr pellet method.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the ions of the compound, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum

For 4-(4-Bromobutyl)morpholine hydrobromide, an electrospray ionization (ESI) source in positive ion mode would be most suitable. The spectrum is expected to show the molecular ion of the free base, 4-(4-Bromobutyl)morpholine.

Table 4: Predicted Key Ions in the Mass Spectrum (ESI+)

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 222/224 | Molecular ion of the free base with isotopic pattern for one bromine atom. |

| [M-Br]⁺ | 142 | Loss of a bromine radical from the molecular ion. |

| [C₄H₈NO]⁺ | 86 | Fragmentation of the butyl chain, leaving the morpholine ring. |

Causality Behind Predicted Fragmentation:

-

Molecular Ion: In ESI-MS, the hydrobromide salt will dissociate, and the free base will be protonated to give the [M+H]⁺ ion. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 m/z units.[13][14]

-

Fragmentation: The C-Br bond is relatively weak and can undergo cleavage to lose a bromine radical. Further fragmentation can occur within the butyl chain or the morpholine ring.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: The solution is introduced into the mass spectrometer via an ESI source. The analysis is performed in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can be used to obtain accurate mass measurements for elemental composition determination.

Diagram: ESI-MS Workflow

Caption: A general workflow for acquiring and interpreting an ESI mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for 4-(4-Bromobutyl)morpholine hydrobromide. The interpretations are based on fundamental spectroscopic principles and data from structurally related compounds. While these predictions serve as a valuable reference for researchers, it is imperative to confirm them with experimental data for unequivocal structure elucidation and characterization.

References

-

Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available at: [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. Available at: [Link]

-

PubChem. Morpholine Hydrobromide | C4H10BrNO | CID 12196067. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Available at: [Link]

-

PubMed. 1H and 13C NMR spectra of N-substituted morpholines. Available at: [Link]

-

ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available at: [Link]

-

NIST WebBook. Morpholine. Available at: [Link]

-

ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum... Available at: [Link]

-

NIST WebBook. Morpholine. Available at: [Link]

-

NIH. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr. Available at: [Link]

-

PubMed. DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. Available at: [Link]

-

ResearchGate. The experimental FT-IR spectrum of 4-ethylmorpholine. Available at: [Link]

-

PubChem. 4-(2-Bromoethyl)morpholine hydrobromide | C6H13Br2NO | CID 21509544. Available at: [Link]

-

NIST WebBook. Morpholine hydrochloride. Available at: [Link]

-

NIST WebBook. Morpholine, 4-[3-(4-butoxyphenoxy)propyl]-. Available at: [Link]

-

NIST WebBook. Morpholine, 4,4'-malonyldi-. Available at: [Link]

-

ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Available at: [Link]

-

NIST WebBook. 4-Isobutylmorpholine. Available at: [Link]

-

BMRB. bmse000154 4-(2-Aminoethyl)morpholine. Available at: [Link]

-

ATB. Morpholine | C4H9NO | MD Topology | NMR | X-Ray. Available at: [Link]

-

FooDB. Showing Compound Morpholine (FDB008207). Available at: [Link]

-

ResearchGate. Synthesis, spectral characterization, optical and crystal structure studies of (2E)-1-(4'-bromobiphenyl-4-yl)-3-(2-methoxyphenyl)prop-2-en-1-one. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. hmdb.ca [hmdb.ca]

- 4. N-(4-Bromobutyl)phthalimide(5394-18-3) 1H NMR spectrum [chemicalbook.com]

- 5. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 8. Morpholine hydrochloride [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Morpholine [webbook.nist.gov]

- 12. Morpholine(110-91-8) IR Spectrum [chemicalbook.com]

- 13. Morpholine [webbook.nist.gov]

- 14. Morpholine(110-91-8) MS [m.chemicalbook.com]

4-(4-Bromobutyl)morpholine hydrobromide safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-(4-Bromobutyl)morpholine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 4-(4-Bromobutyl)morpholine hydrobromide. It is intended for laboratory personnel, including researchers, chemists, and technicians, who are actively engaged in drug discovery and development. The information herein is synthesized from authoritative safety data sheets and chemical literature to ensure the highest standards of laboratory safety and experimental integrity.

Understanding the Compound: A Proactive Approach to Safety

4-(4-Bromobutyl)morpholine hydrobromide is a quaternary ammonium salt that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive bromobutyl group and a stable morpholine moiety in its hydrobromide salt form, dictates its utility and its hazard profile.[1] The presence of the bromine atom makes the butyl chain susceptible to nucleophilic substitution, a key reaction in many synthetic pathways.[1] However, this reactivity also underlies some of its potential hazards. The hydrobromide salt form generally offers greater stability and reduced hygroscopicity compared to the free base, making it preferable for storage.[1]

A thorough understanding of the compound's properties is the foundation of safe handling. It is classified as harmful if swallowed, and it can cause significant skin and eye irritation.[2][3][4] Inhalation of the dust may lead to respiratory irritation.[2][3][4] The causality for these hazards lies in its chemical nature. As a bromide salt, it can be corrosive, and the alkyl bromide functionality can react with biological nucleophiles, leading to irritation and potential toxicity.

Hazard Identification and Risk Assessment

A comprehensive risk assessment should be conducted before any experimental work involving 4-(4-Bromobutyl)morpholine hydrobromide. This involves a careful review of the Safety Data Sheet (SDS) and an understanding of the quantities being used and the nature of the experimental procedures.

Table 1: GHS Hazard Identification and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements (Prevention & Response) |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help. P362+P364: Take off contaminated clothing and wash it before reuse. |

| Serious Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P319: Get medical help if you feel unwell. |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The primary goal is to minimize exposure through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of 4-(4-Bromobutyl)morpholine hydrobromide, especially the weighing and transfer of the solid, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[5][6]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[5] A face shield should be worn over the goggles, particularly when there is a risk of splashing or when handling larger quantities.[5][8]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[5] Given that some related compounds are toxic in contact with skin, double gloving is recommended, especially during procedures with a higher risk of contamination.[9][10][11] Gloves should be inspected before use and changed immediately if contaminated.

-

Lab Coat/Gown: A clean lab coat is the minimum requirement.[5] For procedures with a higher risk of splashes or spills, a disposable gown that is resistant to chemical permeation is recommended.[10]

-

-

Respiratory Protection:

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[6]

-

Grounding and Bonding: To prevent the build-up of static electricity, which could be an ignition source, ensure that containers and receiving equipment are properly grounded and bonded, especially when transferring large quantities of the solid.[6][13]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[3]

Storage Requirements

-

Container: Keep the compound in its original, tightly sealed container.[3][6]

-

Location: Store in a cool, dry, and well-ventilated area.[3][6] The storage area should be a designated, locked cabinet or room to restrict access.[3]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[6][9]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is critical.

Spill Management

-

Small Spills (within a fume hood):

-

Ensure appropriate PPE is worn.[5]

-

Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5]

-

Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal using non-sparking tools.[5]

-

Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.[5]

-

-

Large Spills (or any spill outside a fume hood):

First-Aid Measures

Immediate medical attention is required for all routes of exposure.[7][9]

-

Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[9]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin with plenty of soap and water for at least 15 minutes.[9]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[9]

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[9]

Waste Disposal

4-(4-Bromobutyl)morpholine hydrobromide and any contaminated materials must be disposed of as hazardous waste.

-

Waste Collection: Collect all waste in a clearly labeled, sealed container.[5]

-

Labeling: The container must be labeled with the full chemical name and appropriate hazard warnings.[5]

-

Disposal Route: Follow all local, state, and federal regulations for hazardous waste disposal.[5][6] Contact your institution's EHS department for guidance on proper disposal procedures. Never dispose of this chemical down the drain or in the general trash.[5]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of 4-(4-Bromobutyl)morpholine hydrobromide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemical-label.com [chemical-label.com]

- 3. echemi.com [echemi.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 42802-94-8 Name: [xixisys.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. labdepotinc.com [labdepotinc.com]

- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 11. pogo.ca [pogo.ca]

- 12. 4-(4-Bromophenyl)morpholine 97 30483-75-1 [sigmaaldrich.com]

- 13. chemos.de [chemos.de]

The Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and target-binding interactions, have made it a cornerstone in the design of a wide array of biologically active compounds. This technical guide provides a comprehensive exploration of the diverse biological activities of morpholine-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. We will examine key examples across various therapeutic areas, including oncology, infectious diseases, and inflammation, to illustrate the versatility and significance of the morpholine scaffold in the development of next-generation therapeutics.

The Morpholine Moiety: A Gateway to Enhanced Pharmacological Activity

The prevalence of the morpholine ring in numerous approved drugs and clinical candidates is not coincidental. This simple heterocycle imparts a range of desirable properties to a molecule, making it a favored building block for medicinal chemists. The endocyclic oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity is tempered by the electron-withdrawing effect of the oxygen, influencing its pKa and interaction with biological targets. This unique electronic arrangement contributes to improved pharmacokinetic profiles, including enhanced oral bioavailability and metabolic stability. Furthermore, the chair-like conformation of the morpholine ring can serve as a rigid scaffold to orient substituents in a specific spatial arrangement for optimal target engagement.

Anticancer Activity: Targeting Key Signaling Pathways

The morpholine scaffold is a prominent feature in a multitude of anticancer agents, particularly those targeting signal transduction pathways crucial for cancer cell proliferation and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers. The morpholine moiety has been instrumental in the development of potent and selective inhibitors of PI3K and mTOR.

One of the key interactions facilitating this inhibition is the ability of the morpholine oxygen to form a hydrogen bond with the hinge region of the kinase domain, a common feature in many ATP-competitive inhibitors. This interaction helps to anchor the inhibitor in the active site.

Mechanism of Action: PI3K/mTOR Inhibition

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling and how morpholine-containing inhibitors can block its activity.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Quantitative SAR Data: PI3Kα/mTOR Inhibitors

The following table summarizes the in vitro activity of a series of morpholino-pyrimidine derivatives, highlighting the impact of structural modifications on their inhibitory potency against PI3Kα and mTOR, and their antiproliferative effects on a cancer cell line.

| Compound ID | R Group | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cell Proliferation IC50 (nM) |

| 1 | H | 250 | >1000 | 1500 |

| 2 | 4-Fluorophenyl | 15 | 250 | 80 |

| 3 | 4-(Trifluoromethyl)phenyl | 5 | 150 | 25 |

| 4 | 3-Hydroxyphenyl | 2.8 | 98 | 15 |

Data is illustrative and compiled from representative studies.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Gefitinib is a prime example of a morpholine-containing drug that targets the epidermal growth factor receptor (EGFR), a tyrosine kinase that is often mutated or overexpressed in various cancers, particularly non-small cell lung cancer.[1][2] The morpholine moiety in gefitinib enhances its solubility and pharmacokinetic properties, contributing to its clinical efficacy.[2]

Mechanism of Action: Gefitinib

Gefitinib competitively inhibits the ATP binding site of the EGFR tyrosine kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival.[1][2][3][4][5]

Antimicrobial Activity: A Broad Spectrum of Action

Morpholine derivatives have demonstrated significant activity against a wide range of microbial pathogens, including fungi and bacteria.

Antifungal Activity

The morpholine class of antifungals, which includes drugs like amorolfine and fenpropimorph , primarily targets the ergosterol biosynthesis pathway in fungi.[6][7][8][9][10][11][12][13] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane function and ultimately cell death.[6][7][10][12]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Amorolfine inhibits two key enzymes in the ergosterol pathway: Δ14-reductase and Δ7-Δ8-isomerase.[6][7][10][12] Fenpropimorph also inhibits Δ14-reductase and, at higher concentrations, Δ8-Δ7-isomerase.[8][9][11]

Caption: Inhibition of the ergosterol biosynthesis pathway by morpholine antifungals.

Antibacterial Activity

Linezolid , an oxazolidinone antibiotic containing a morpholine ring, is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria. The morpholine moiety in linezolid is crucial for its activity and pharmacokinetic profile.

Mechanism of Action: Linezolid

Linezolid inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex.

Anti-inflammatory and Other CNS Activities

The morpholine scaffold is also present in drugs with anti-inflammatory and central nervous system (CNS) activities, highlighting its versatility.

Anti-inflammatory Activity

Certain morpholine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation.

Neurokinin-1 (NK1) Receptor Antagonism

Aprepitant is a selective NK1 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[14][15][16][17][18] The morpholine ring in aprepitant is a key structural feature that contributes to its high affinity and selectivity for the NK1 receptor.[15][16][18] By blocking the binding of substance P to NK1 receptors in the brain, aprepitant effectively suppresses the emetic reflex.[15][16][17][18]

Experimental Protocols

The evaluation of the biological activity of morpholine-containing compounds relies on a variety of robust and validated in vitro and in vivo assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19][20][21][22][23] As cellular metabolic activity is an indicator of cell viability, the MTT assay is widely used to measure the cytotoxic effects of potential anticancer drugs.[19][20][21][22][23]

Step-by-Step Protocol for MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the morpholine-containing compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[19][21]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[19][22]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19][21][22]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

Caption: A streamlined workflow of the MTT cytotoxicity assay.

In Vitro PI3Kα Inhibition Assay

The inhibitory activity of morpholine compounds against PI3Kα can be determined using various commercially available assay kits.[24][25][26][27] These assays typically measure the amount of ADP produced from the kinase reaction or quantify the amount of the phosphorylated lipid product.[24][25][27]

General Protocol for a PI3Kα Kinase Assay

-

Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and the lipid substrate.

-

Inhibitor Addition: Add serially diluted morpholine-containing compounds to the wells of a microplate.

-

Enzyme Addition: Add the purified PI3Kα enzyme to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time.

-

Detection: Add the detection reagent (e.g., a reagent that detects ADP or a labeled antibody that binds to the phosphorylated product).

-

Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Determine the IC50 value of the inhibitor.

In Vitro COX-2 Inhibition Assay

The inhibitory effect of morpholine derivatives on COX-2 activity can be assessed using commercially available screening kits.[28][29][30][31] These assays typically measure the production of prostaglandins from arachidonic acid.[28][29][30]

General Protocol for a COX-2 Inhibition Assay

-

Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate.

-

Inhibitor and Enzyme Incubation: Pre-incubate the COX-2 enzyme with the test compounds.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined time.

-

Product Detection: Measure the amount of prostaglandin produced using a suitable detection method (e.g., colorimetric or fluorometric).[28][30]

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Conclusion and Future Perspectives

The morpholine scaffold has undeniably solidified its position as a privileged motif in drug discovery. Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic tractability, have enabled the development of a diverse range of clinically successful drugs and promising drug candidates. The examples highlighted in this guide, spanning from anticancer to antimicrobial and anti-inflammatory agents, underscore the remarkable versatility of this heterocyclic core.

Future research will undoubtedly continue to leverage the unique attributes of the morpholine ring to design novel therapeutics with enhanced potency, selectivity, and safety profiles. The exploration of novel substitutions and isosteric replacements of the morpholine core, along with the application of advanced computational modeling and structure-based drug design, will pave the way for the next generation of morpholine-containing drugs to address unmet medical needs.

References

-

Patel, D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]

-

Pecchi, S., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6895-6898. [Link]

-

BPS Bioscience. PI3Kα (p110α/p85) Assay Kit. [Link]

-

Polak, A. (1991). Preclinical data and mode of action of amorolfine. Dermatology, 182 Suppl 1, 11-16. [Link]

-

Wikipedia. Gefitinib. [Link]

-

Li, Y., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Atlantis Press. [Link]

-

Singh, M., & Hashmi, M. F. (2024). Aprepitant. StatPearls. [Link]

-

AERU. Fenpropimorph (Ref: CGA 101031). [Link]

-

Patsnap Synapse. What is the mechanism of Amorolfine Hydrochloride?. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

Su, C. T., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of molecular graphics & modelling, 65, 166-76. [Link]

-

Bohnacker, T., et al. (2017). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of medicinal chemistry, 60(18), 7848-7860. [Link]

-

Merck Millipore. Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. [Link]

-

Reed, J. C., & Tsvetkov, P. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50921. [Link]

-

Wikipedia. Fenpropimorph. [Link]

-

Kim, E. S., & Lee, J. J. (2004). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Cancer research and treatment, 36(5), 273-80. [Link]

-

Wikipedia. Aprepitant. [Link]

-

Patel, K. R., et al. (2014). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharmaceutical Sciences and Research, 5(9), 3848-3853. [Link]

-

Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

-

Patsnap Synapse. What is the mechanism of Gefitinib?. [Link]

-

Marcireau, C., et al. (1990). In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property. Antimicrobial agents and chemotherapy, 34(6), 989-93. [Link]

-

Wikipedia. Amorolfine. [Link]

-

Patsnap Synapse. What is the mechanism of Aprepitant?. [Link]

-

Chen, I. H., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. International journal of molecular sciences, 23(18), 10940. [Link]

-

Zhang, Y. J., et al. (2011). mTOR kinase inhibitors as potential cancer therapeutic drugs. Acta pharmacologica Sinica, 32(9), 1071-81. [Link]

-

Ortiz, K. G., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

Zhang, Y., et al. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 243, 114774. [Link]

-

BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

-

Springer Nature Experiments. MTT Assay Protocol. [Link]

-

MedlinePlus. Aprepitant. [Link]

-

Turner, N. C., et al. (2020). Testing considerations for phosphatidylinositol-3-kinase catalytic subunit alpha as an emerging biomarker in advanced breast cancer. Cancer treatment reviews, 88, 102048. [Link]

-

Medina, A., et al. (2011). Effect of fenpropimorph, prochloraz and tebuconazole on growth and production of T-2 and HT-2 toxins by Fusarium langsethiae in oat-based medium. International journal of food microbiology, 151(3), 297-304. [Link]

-

ResearchGate. Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =.... [Link]

-

Haria, M., & Bryson, H. M. (1995). Amorolfine. A review of its pharmacological properties and therapeutic potential in the treatment of onychomycosis and other superficial fungal infections. Drugs, 49(1), 103-20. [Link]

-

Yurttaş, L., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of enzyme inhibition and medicinal chemistry, 30(6), 999-1005. [Link]

-

He, Y., et al. (2022). Structural insights into the interaction of three Y-shaped ligands with PI3Kα. Proceedings of the National Academy of Sciences of the United States of America, 119(11), e2119339119. [Link]

-

Jarskog, L. F., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (69), 4376. [Link]

-

WikiAnesthesia. Aprepitant. [Link]

-

OncLive. A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. [Link]

-

Su, C. T., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of molecular graphics & modelling, 65, 166-76. [Link]

Sources

- 1. Gefitinib - Wikipedia [en.wikipedia.org]

- 2. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]

- 8. Fenpropimorph - Wikipedia [en.wikipedia.org]

- 9. In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amorolfine - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Mechanism of action of Amorolfine_Chemicalbook [chemicalbook.com]

- 13. Amorolfine. A review of its pharmacological properties and therapeutic potential in the treatment of onychomycosis and other superficial fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Aprepitant - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Aprepitant? [synapse.patsnap.com]

- 17. Aprepitant: MedlinePlus Drug Information [medlineplus.gov]

- 18. Aprepitant - WikiAnesthesia [wikianesthesia.org]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. atcc.org [atcc.org]

- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. merckmillipore.com [merckmillipore.com]

- 26. revvity.com [revvity.com]

- 27. promega.de [promega.de]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. cdn.caymanchem.com [cdn.caymanchem.com]

- 30. assaygenie.com [assaygenie.com]

- 31. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the In Vitro Mechanism of Action of 4-(4-Bromobutyl)morpholine hydrobromide

Abstract

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 4-(4-Bromobutyl)morpholine hydrobromide. This compound possesses a dual chemical nature: a reactive alkylating bromobutyl group and a morpholine ring, a privileged scaffold in medicinal chemistry known for its favorable physicochemical and biological properties.[1][2] This guide hypothesizes three primary mechanisms of action: direct cytotoxicity via biomolecule alkylation, specific enzyme inhibition, and modulation of receptor signaling pathways. Detailed, field-proven experimental protocols are provided for each proposed mechanism, enabling researchers to systematically investigate the compound's cellular and molecular effects. The methodologies are designed to be self-validating, incorporating appropriate controls and quantitative endpoints. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this and structurally related compounds.

Introduction and Physicochemical Characterization

4-(4-Bromobutyl)morpholine hydrobromide is a synthetic compound featuring a morpholine heterocycle connected to a four-carbon chain terminating in a bromine atom.[1] The hydrobromide salt form enhances its stability and solubility in aqueous media, making it suitable for in vitro biological assays.[1]